3-エトキシベンゼン-1,2-ジアミン

概要

説明

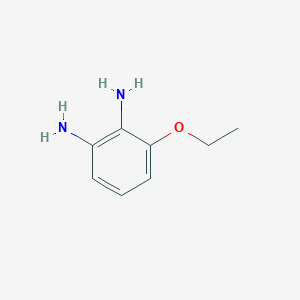

3-Ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring an ethoxy group at the third position and two amino groups at the first and second positions

科学的研究の応用

3-Ethoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

作用機序

Target of Action

It is known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, influencing the function of several pathways .

Pharmacokinetics

The pharmacokinetic properties of 3-Ethoxybenzene-1,2-diamine suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 1.44, indicating its lipophilicity . It is considered very soluble, with a solubility of 3.63 mg/ml .

Result of Action

It is known that benzene derivatives can influence the structure and molecular mobility of cellulosic complexes

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxybenzene-1,2-diamine. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other substances . .

生化学分析

Biochemical Properties

3-Ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions due to the stability of the benzene ring . The compound interacts with electrophiles, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . This intermediate can further react with nucleophiles, leading to substitution or addition products .

Cellular Effects

The exact cellular effects of 3-Ethoxybenzene-1,2-diamine are not well-studied. Benzene derivatives can interact with various cellular components and processes. For instance, they can form covalent bonds with proteins, potentially altering their function

Molecular Mechanism

The molecular mechanism of 3-Ethoxybenzene-1,2-diamine involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows 3-Ethoxybenzene-1,2-diamine to interact with various biomolecules.

Temporal Effects in Laboratory Settings

Benzene derivatives can undergo various reactions over time, including free radical bromination and nucleophilic substitution . These reactions can influence the stability and degradation of the compound.

Metabolic Pathways

Benzene derivatives can undergo various reactions, including electrophilic aromatic substitution . These reactions can involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybenzene-1,2-diamine typically involves the nitration of 3-ethoxyaniline followed by reduction. The nitration process introduces nitro groups, which are subsequently reduced to amino groups. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like iron powder in acidic medium for reduction.

Industrial Production Methods: Industrial production methods for 3-Ethoxybenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Types of Reactions:

Oxidation: 3-Ethoxybenzene-1,2-diamine can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

Reduction: The compound can be further reduced to form various amine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and amino groups can direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

類似化合物との比較

3-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.

3-Ethoxybenzene-1,4-diamine: Similar structure but with amino groups at the first and fourth positions.

3-Ethoxybenzene-1,3-diamine: Similar structure but with amino groups at the first and third positions.

生物活性

3-Ethoxybenzene-1,2-diamine, a member of the 1,2-diamine class, is characterized by the presence of two amine groups attached to adjacent carbon atoms in an aromatic structure. This compound has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article explores the synthesis, biological activity, and relevant research findings associated with 3-ethoxybenzene-1,2-diamine.

Synthesis of 3-Ethoxybenzene-1,2-diamine

The synthesis of 3-ethoxybenzene-1,2-diamine can be achieved through several methods, primarily involving the reduction of nitro derivatives or phenolic compounds. A common approach employs tin(II) chloride in ethanol for the reduction of nitro groups to amines, yielding high purity products with good yields (71–98%) . The general synthetic route can be summarized as follows:

- Starting Material : Nitro-substituted benzene.

- Reagent : Tin(II) chloride in ethanol.

- Reaction : Reduction of nitro group to amine.

- Product : 3-Ethoxybenzene-1,2-diamine.

Biological Activity

The biological activity of 3-ethoxybenzene-1,2-diamine has been investigated in several studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that 3-ethoxybenzene-1,2-diamine exhibits significant antibacterial properties. It has been used to synthesize dinuclear manganese complexes that show enhanced antibacterial activity against various strains . The compound's structure contributes to its reactivity and interaction with bacterial cell membranes.

Anticancer Activity

Several studies have explored the anticancer potential of 3-ethoxybenzene-1,2-diamine and its derivatives. For instance:

- Case Study 1 : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines at specific concentrations. The effective concentration for inducing apoptosis was found to be around 25 μM .

- Case Study 2 : In vivo experiments involving tumor-bearing mice showed that treatment with 3-ethoxybenzene-1,2-diamine derivatives resulted in significant tumor growth suppression compared to untreated controls .

The mechanism by which 3-ethoxybenzene-1,2-diamine exerts its biological effects is primarily through its ability to interact with various biomolecules:

- Electrophilic/Nucleophilic Reactions : The amine groups can participate in hydrogen bonding and ionic interactions with target molecules such as enzymes and receptors .

- Reactive Intermediate Formation : The compound can form reactive intermediates that may disrupt cellular processes in bacteria and cancer cells .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for 3-ethoxybenzene-1,2-diamine and related compounds:

特性

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。